molecular formula C10H22Cl2N2 B1531108 octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride CAS No. 92846-68-9

octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride

Cat. No.: B1531108
CAS No.: 92846-68-9
M. Wt: 241.2 g/mol
InChI Key: CXPAMUCAFGMKMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride typically involves the reduction of quinolizidine derivatives followed by amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . The final product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under high pressure and temperature to ensure complete reduction of the starting material .

Mechanism of Action

The mechanism of action of octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

Octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antiviral, antibacterial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is derived from the quinolizidine family of compounds. Its molecular structure includes a bicyclic framework that contributes to its biological activity. The dihydrochloride form enhances its solubility and bioavailability.

Antiviral Activity

Recent studies have explored the antiviral potential of octahydro-1H-quinolizin derivatives against various viruses, including influenza and H5N1.

Inhibitory Effects on Influenza Virus

A pharmacological investigation evaluated several derivatives for their ability to suppress the replication of influenza viruses. Notably, one derivative demonstrated a 25% inhibition of hemagglutinating activity for the H1N1 strain at a concentration of 1 mg/100 μL .

CompoundVirus StrainInhibition (%)
Derivative AH1N125%
Derivative BH3N2Not specified

This suggests that modifications to the quinolizidine structure can enhance antiviral efficacy, warranting further exploration into structure-activity relationships.

Antibacterial Activity

The compound's antibacterial properties have been assessed against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives exhibit significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL, outperforming standard antibiotics like ciprofloxacin .

Bacterial StrainMIC (µg/mL)Comparison with Ciprofloxacin (MIC: 0.125–0.5 µg/mL)
Staphylococcus aureus4Lower than ciprofloxacin
Enterococcus faecalis8Comparable to ciprofloxacin
Escherichia coli16Higher than ciprofloxacin

These findings highlight the potential of octahydro-1H-quinolizin derivatives as novel antibacterial agents.

Anticancer Activity

The anticancer effects of octahydro-1H-quinolizin compounds have also been investigated. In vitro studies evaluated several derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated IC50 values ranging from 0.69 mM to 22 mM, demonstrating promising cytotoxic effects .

Case Study: MCF-7 Cell Line

A specific case study focused on the effects of octahydro-1H-quinolizin derivatives on MCF-7 cells revealed:

CompoundIC50 (mM)
Derivative C4.12
Derivative D22.7

These results suggest that some derivatives are significantly more effective than others, indicating the importance of structural modifications in enhancing anticancer activity.

The mechanisms underlying the biological activities of octahydro-1H-quinolizin derivatives are thought to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. The generation of ROS may lead to oxidative stress in cancer cells, contributing to their cytotoxicity .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPAMUCAFGMKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride
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octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride
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octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride
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octahydro-1H-quinolizin-1-ylmethanamine dihydrochloride

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